2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine
Overview
Description
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine is a chemical compound with the molecular formula C10H11ClN4O2 It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a nitromethylidene-imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-(nitromethylidene)imidazolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitromethylidene group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), elevated temperature.
Reduction: Hydrogen gas, catalyst (palladium on carbon), solvent (ethanol), room temperature to moderate heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (water or organic solvents), controlled temperature.
Major Products
Substitution: Derivatives with different substituents replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the compound, potentially including nitroso or nitro derivatives.
Scientific Research Applications
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The nitromethylidene group can undergo reduction to form reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]benzene
- 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]thiophene
Uniqueness
Compared to similar compounds, 2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity
Properties
IUPAC Name |
2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNDHUQPXHHNON-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(/C(=C\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875910 | |
Record name | IMIDAZOLIDINE2NITROMETHYLENE16CHLORO3PYRIDYLMETH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101336-63-4 | |
Record name | Pyridine, 2-chloro-5-((2-(nitromethylene)-1-imidazolidinyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101336634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
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